5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C9H16ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methylation of the pyrazole nitrogen and subsequent amination at the 3-position yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials and as a precursor for various functionalized derivatives
Mechanism of Action
The mechanism of action of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-cyclopentyl-1H-pyrazol-3-amine: A closely related compound with similar structural features but lacking the methyl group at the nitrogen atom.
3-methyl-1H-pyrazol-5-amine: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2770359-56-1 |
---|---|
Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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